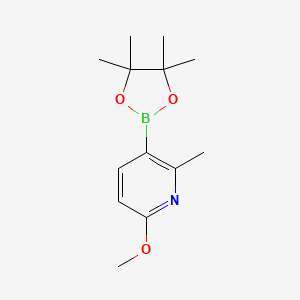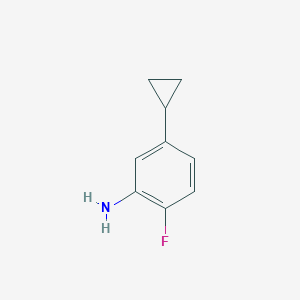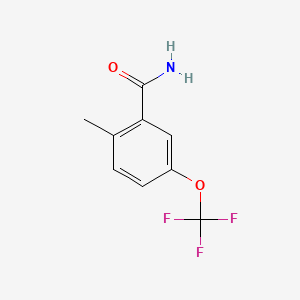
2-Methyl-5-(trifluoromethoxy)benzamide
Vue d'ensemble
Description
“2-Methyl-5-(trifluoromethoxy)benzamide” is a chemical compound with the CAS Number: 1261828-46-9 . It has a molecular weight of 219.16 . The IUPAC name for this compound is 2-methyl-5-(trifluoromethoxy)benzamide . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)benzamide” is 1S/C9H8F3NO2/c1-5-2-3-6 (15-9 (10,11)12)4-7 (5)8 (13)14/h2-4H,1H3, (H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethoxy)benzamide” is a solid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Antiproliferative Activity
Benzamide derivatives have been investigated for their antiproliferative activities, particularly against cancer cell lines. Compounds like N-alkyl-2-(substitutedbenzamido) benzamides have shown potent cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, suggesting their potential as anticancer agents. The molecular docking studies of these compounds as agonists for human σ1 receptors further support their therapeutic potential in cancer treatment (Youssef et al., 2020).
Antiviral Activity
Novel benzamide-based compounds have been synthesized and tested for their antiviral activities, specifically against the influenza A virus (H5N1). These studies have identified compounds with significant antiviral activities, offering insights into the design of new antiviral drugs (Hebishy et al., 2020).
Anti-fibrosis Drug Potential
Benzamide derivatives have also been explored for their anti-fibrotic properties. For instance, a novel ALK5 inhibitor benzamide compound demonstrated suppressive effects on renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mice model. These findings suggest its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial and Antifungal Activities
Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesized compounds exhibited inhibition of the growth of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Safety and Hazards
The safety data sheet indicates that “2-Methyl-5-(trifluoromethoxy)benzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVXNWZOAYHTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
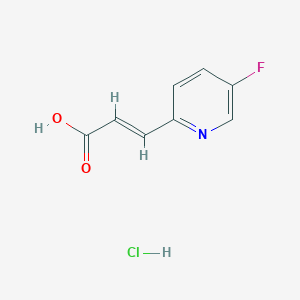
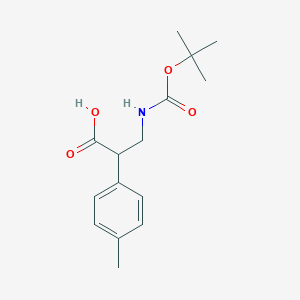
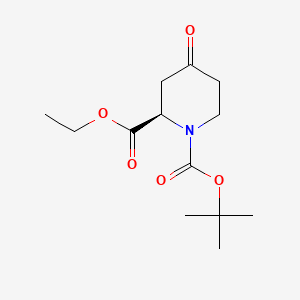

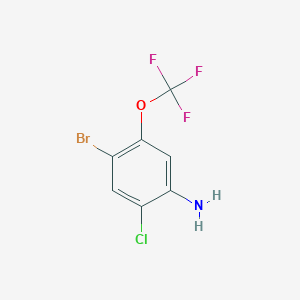
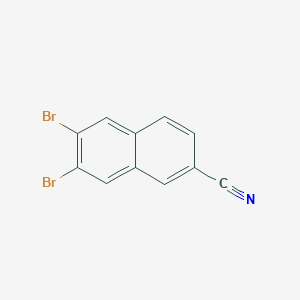
![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

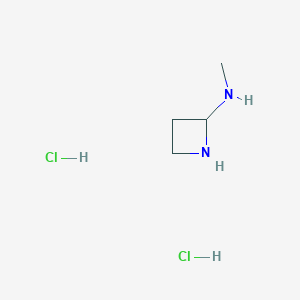

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)
